molecular formula C8H17ClN2 B2776666 (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2230901-08-1

(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B2776666
CAS No.: 2230901-08-1
M. Wt: 176.69 g/mol
InChI Key: WEPJUJKKADFQPF-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyrrole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, cyclization can be achieved using trifluoroacetic acid as a catalyst under microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The use of eco-friendly and efficient methods, such as one-pot synthesis, is also explored to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with some requiring specific temperatures, pressures, or catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in halogenated derivatives .

Scientific Research Applications

(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of (3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

(3R,8aR)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This unique structure may confer distinct biological activities and properties compared to other similar compounds .

Properties

CAS No.

2230901-08-1

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

(3R,8aR)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-7-6-10-4-2-3-8(10)5-9-7;/h7-9H,2-6H2,1H3;1H/t7-,8-;/m1./s1

InChI Key

WEPJUJKKADFQPF-SCLLHFNJSA-N

Isomeric SMILES

C[C@@H]1CN2CCC[C@@H]2CN1.Cl

SMILES

CC1CN2CCCC2CN1.Cl.Cl

Canonical SMILES

CC1CN2CCCC2CN1.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.